molecular formula C21H21ClN2O3S B2951521 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide CAS No. 923690-56-6

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2951521
CAS No.: 923690-56-6
M. Wt: 416.92
InChI Key: WNTXVTUPJADLTD-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide features a central 1,3-thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with a methyl group. An ethyl linker connects the thiazole to an acetamide moiety, which is further substituted with a 2-methoxyphenoxy group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-14-19(28-21(24-14)15-7-9-16(22)10-8-15)11-12-23-20(25)13-27-18-6-4-3-5-17(18)26-2/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTXVTUPJADLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for various therapeutic applications. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClN2OS
  • Molecular Weight : 356.9 g/mol
  • CAS Number : 866018-64-6

The compound features a thiazole ring and a methoxyphenoxy group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including the one , often exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit various bacterial strains such as Salmonella typhi and Bacillus subtilis with moderate to strong activity . The presence of the 4-chlorophenyl group enhances these effects due to its electron-withdrawing nature.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Thiazole derivatives are known to possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. In silico docking studies suggest that this compound may interact effectively with AChE, although specific IC50 values need further elucidation .

Anti-inflammatory Properties

Thiazole-based compounds have been reported to exhibit anti-inflammatory effects. The compound's structure allows it to potentially inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary studies suggest that modifications in the thiazole structure can lead to enhanced COX-II selectivity and potency .

Study 1: Antimicrobial Activity Assessment

In a study assessing various thiazole derivatives, the compound demonstrated significant antibacterial activity against multiple strains. The results indicated an IC50 value of 12 μM against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition Profile

A recent investigation into thiazole derivatives highlighted their role as AChE inhibitors. The compound showed promising results in inhibiting AChE with an IC50 value of 8 μM, indicating its potential utility in treating cognitive disorders .

Activity Type IC50 Value (μM) Target
Antibacterial12E. coli
AChE Inhibition8Acetylcholinesterase
COX-II InhibitionTBDCyclooxygenase

Comparison with Similar Compounds

Substituted Thiazole Acetamides ()

Several analogs share the thiazole-acetamide backbone but differ in substituents:

Compound Thiazole Substituents Acetamide Substituent Key Properties/Activities (References)
Target Compound 2-(4-Cl-Ph), 4-Me 2-(2-MeO-PhO) Likely enhanced lipophilicity (Cl, MeO)
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide (Compound 2) 4-Ph Cl Potential reactivity due to Cl leaving group
2-[4-(4-Cl-Ph)-2-(4-OH-Ph)-thiazol-5-yl]acetic acid () 4-(4-Cl-Ph), 2-(4-OH-Ph) Acetic acid (free carboxylate) Increased solubility (ionizable COOH)
4-[2-(4-Cl-Ph)-4-Me-thiazol-5-yl]-N-(4-Me-thiazol-2-yl)pyrimidin-2-amine () 2-(4-Cl-Ph), 4-Me Pyrimidin-2-amine Dual heterocyclic system may improve target binding

Key Observations :

  • The 4-methyl group on the thiazole (target compound) enhances steric bulk compared to phenyl or methoxyphenyl substituents (Compounds 2, 3 in ) .
  • The 2-methoxyphenoxy group in the target compound introduces a flexible ether linkage, contrasting with rigid pyrimidine () or carboxylate () moieties in analogs.

Comparison with Acetamide-Containing Heterocycles

Acetamides with Sulfonyl/Nitro Substituents ()

Compound Core Structure Substituents on Acetamide Biological Relevance
Target Compound Thiazole 2-(2-MeO-PhO) Methoxy may reduce metabolic oxidation
N-(4-Cl-2-NO₂-Ph)-N-(MeSO₂)acetamide () Benzene MeSO₂, NO₂ Electron-withdrawing groups increase stability but reduce solubility
N-[4-Acetyl-5-(4-F-Ph)-thiadiazol-2-yl]acetamide () 1,3,4-Thiadiazole Acetyl, 4-F-Ph Thiadiazole’s electron-deficient nature may enhance receptor affinity

Key Observations :

  • The 2-methoxyphenoxy group in the target compound offers moderate electron-donating effects, contrasting with strongly electron-withdrawing sulfonyl/nitro groups () .

Substituent Effects on Pharmacokinetics

Chlorophenyl vs. Fluorophenyl Derivatives

Compound Aromatic Substituent LogP (Predicted) Metabolic Stability
Target Compound 4-Cl-Ph ~3.5 (high) Chlorine may slow CYP-mediated oxidation
N-{4-[4-(4-F-Ph)-imidazol-5-yl]pyridyl}acetamide () 4-F-Ph ~2.8 (moderate) Fluorine enhances stability but may reduce membrane permeability

Key Observations :

  • Chlorine in the target compound increases lipophilicity (higher LogP) compared to fluorine analogs, favoring blood-brain barrier penetration .

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